1-(6-Chloropyrimidin-4-yl)-3-(2-fluoroethyl)piperidin-4-ol
Description
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Properties
IUPAC Name |
1-(6-chloropyrimidin-4-yl)-3-(2-fluoroethyl)piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClFN3O/c12-10-5-11(15-7-14-10)16-4-2-9(17)8(6-16)1-3-13/h5,7-9,17H,1-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKNWPQMZQPCPBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1O)CCF)C2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(6-Chloropyrimidin-4-yl)-3-(2-fluoroethyl)piperidin-4-ol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a chloropyrimidine moiety, which is often associated with various pharmacological effects, including anticancer, antimicrobial, and enzyme inhibitory activities.
Structure and Composition
- Molecular Formula : C11H15ClFN3O
- Molecular Weight : 259.71 g/mol
- CAS Number : 2098087-59-1
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The chloropyrimidine moiety can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways, making the compound a promising candidate for drug development.
Pharmacological Activities
Research indicates that this compound may exhibit a range of biological activities:
- Anticancer Activity : Studies have shown that similar compounds with chloropyrimidine structures can inhibit the growth of cancer cells by targeting specific signaling pathways involved in cell proliferation and survival.
- Antimicrobial Properties : The compound has potential antibacterial activity against various strains of bacteria, which is critical for developing new antibiotics.
- Enzyme Inhibition : It may act as an inhibitor for enzymes such as acetylcholinesterase and urease, which are relevant in treating conditions like Alzheimer's disease and urinary tract infections.
Anticancer Studies
In a recent study, derivatives of chloropyrimidine were synthesized and evaluated for their anticancer properties. The results indicated that these compounds could significantly reduce the viability of cancer cell lines at low concentrations (IC50 values ranging from 5 to 20 µM) .
Antimicrobial Activity
Another study focused on the antibacterial efficacy of related piperidine derivatives demonstrated moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis, with IC50 values showing promising results compared to standard antibiotics .
Enzyme Inhibition
Research evaluating enzyme inhibitory activities found that compounds similar to this compound exhibited significant inhibition of acetylcholinesterase, with IC50 values reported around 2 µM, indicating strong potential for treating neurodegenerative diseases .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Anticancer, Antimicrobial, Enzyme Inhibition |
| 4-Chloro-6-isopropylaminopyrimidine | Structure | Anticancer |
| Methyl 1-(6-chloropyrimidin-4-yl)piperidine-4-carboxylate | Structure | Antimicrobial |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
